Product packaging for 3-Oxa-1-azaspiro[4.5]decane(Cat. No.:CAS No. 176-86-3)

3-Oxa-1-azaspiro[4.5]decane

Cat. No.: B8614037
CAS No.: 176-86-3
M. Wt: 141.21 g/mol
InChI Key: NAKGKPCCHMYDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-1-azaspiro[4.5]decane is a versatile spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique structure that incorporates oxygen and nitrogen heteroatoms within a fused bicyclic system, making it a valuable building block for the synthesis of more complex molecules. Spirocyclic scaffolds like this one are prized for their three-dimensionality and ability to improve the physicochemical properties of potential drug candidates. Research into analogous 1-oxa-3-azaspiro[4.5]decane derivatives has identified their potential as neuropeptide Y5 receptor antagonists, which are being investigated for the treatment of conditions such as obesity and binge eating disorder . Furthermore, related structural frameworks, such as the 1-oxa-8-azaspiro[4.5]decane core, are being actively explored in the development of radioligands for imaging sigma-1 receptors in the brain, a target relevant to neurodegenerative diseases . The this compound scaffold provides researchers with a critical intermediate for constructing compound libraries aimed at probing biological mechanisms and identifying new therapeutic agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B8614037 3-Oxa-1-azaspiro[4.5]decane CAS No. 176-86-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176-86-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-oxa-1-azaspiro[4.5]decane

InChI

InChI=1S/C8H15NO/c1-2-4-8(5-3-1)6-10-7-9-8/h9H,1-7H2

InChI Key

NAKGKPCCHMYDIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COCN2

Origin of Product

United States

Synthetic Methodologies for 3 Oxa 1 Azaspiro 4.5 Decane and Its Derivatives

Classic Cyclization Strategies for Spiro[4.5]decane Ring Systems

Traditional synthetic approaches to spiro[4.5]decane systems, including the oxa-aza variants, often rely on multi-step sequences that meticulously build the bicyclic framework. These methods, while sometimes lengthy, offer a high degree of control over stereochemistry and functional group placement.

Multi-Step Synthesis Approaches to the Oxa-Aza Spiro Core

Multi-step syntheses typically involve the sequential formation of the two rings around a common quaternary carbon atom. A common strategy begins with the construction of a suitably functionalized cyclohexane (B81311) precursor. This precursor is then elaborated to incorporate the necessary functionalities for the subsequent annulation of the oxazolidine (B1195125) or related heterocyclic ring.

For instance, a general approach might start with a protected 1-aminocyclohexanecarboxylic acid. The carboxylic acid can be reduced to the corresponding amino alcohol, which serves as a key building block. Subsequent reaction with a carbonyl equivalent, such as a phosgene (B1210022) derivative or an aldehyde, followed by intramolecular cyclization, would lead to the formation of the 3-oxa-1-azaspiro[4.5]decane core. The specific reagents and reaction conditions can be tuned to introduce various substituents on either ring.

Formation of Spiro[4.5]decane Scaffolds via Key Intermediates

The strategic use of key intermediates is central to classic cyclization strategies. N-acyliminium ions are notable intermediates in the synthesis of nitrogen-containing spirocycles. clockss.org A strategy for the analogous oxa-aza spirocycle could involve the generation of an N-acyliminium ion from a precursor containing both the cyclohexane ring and the elements of the future oxazolidine ring.

A hypothetical pathway could start with a 1-(hydroxymethyl)cyclohexylamine derivative. Acylation of the nitrogen atom, followed by treatment with a Lewis acid, could generate an N-acyliminium ion. Intramolecular trapping of this electrophilic species by the pendant hydroxyl group would then effect the spirocyclization, forming the desired this compound skeleton. The choice of starting materials and acylating agents allows for the introduction of diversity into the final product.

Modern and Efficient Synthetic Routes

Contemporary synthetic chemistry has seen a shift towards more efficient and atom-economical methods. These include one-pot reactions, highly selective annulation techniques, and the use of metal catalysts to facilitate novel transformations, enabling rapid access to complex molecular architectures like the this compound system.

One-Pot Cyclocondensation Reactions

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. The synthesis of spiro-thiazolidinone derivatives, sulfur analogs of the target oxa-aza system, has been achieved in a one-pot fashion. nih.gov This approach involves the reaction of a hydrazone with thioglycolic acid, which acts as both a reactant and a catalyst for the cyclocondensation. nih.gov

A similar strategy could be envisioned for the synthesis of 3-oxa-1-azaspiro[4.5]decan-2-one derivatives. For example, a three-component reaction between cyclohexanone, an amino acid, and a suitable coupling reagent could potentially assemble the spirocyclic core in a single operation. Such multicomponent reactions are powerful tools for generating molecular complexity from simple starting materials.

Chemo- and Regioselective Annulation Techniques

Achieving high levels of chemo- and regioselectivity is a hallmark of modern synthetic methods. In the context of spirocycle synthesis, this translates to the ability to form the desired ring system with precise control over the connectivity and orientation of the atoms. A diastereoselective gold and palladium relay catalytic tandem cyclization has been developed for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the in-situ generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole. researchgate.net This method demonstrates exquisite control over the formation of the spiro[4.5]decane skeleton, achieving high diastereoselectivities. researchgate.net

While this example leads to a different isomer, the underlying principles of using tandem catalysis to control selectivity are directly applicable to the synthesis of the this compound core. By carefully designing the starting materials and choosing the appropriate catalytic system, it is possible to direct the cyclization to achieve the desired regio- and stereochemical outcome.

Metal-Catalyzed Spirocyclization Reactions (e.g., Rh(II)-catalyzed)

Metal catalysts have revolutionized the synthesis of complex organic molecules, and spirocycles are no exception. Various transition metals, including rhodium, palladium, gold, and cobalt, have been employed to catalyze the formation of oxa-aza spirocycles.

Rhodium(II) catalysts are particularly effective in promoting reactions of diazo compounds. A facile approach to novel spiroheterocycles has been developed based on the Rh(II)-catalyzed insertion of a rhodium carbene into an O-H bond, followed by a base-promoted cyclization. beilstein-journals.org This tandem process has been successfully applied to the synthesis of furan-2(5H)-ones spiro-conjugated with a succinimide (B58015) ring. beilstein-journals.org The reaction proceeds in good to moderate yields and demonstrates the power of Rh(II) catalysis in constructing spirocyclic systems. beilstein-journals.org

The following table summarizes the results of a tandem Rh₂(esp)₂-catalyzed O-H insertion/base-promoted cyclization involving various diazoarylidene succinimides and 3-bromopropanol to yield spirocyclic products. beilstein-journals.org

EntryProductYield (%)
1HH4a 70
24-MeH4b 71
34-FH4c 62
44-ClH4d 58
54-BrH4e 55
6H4-Me4f 65
7H4-OMe4g 59
8H4-Cl4h 45

Data sourced from a study on tandem Rh(II)-catalyzed reactions. beilstein-journals.org

In addition to rhodium, other metals have also been utilized. For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized via a key intramolecular metal-catalyzed oxidative cyclization. nih.gov In this study, both copper and rhodium acetate (B1210297) (Rh₂(OAc)₄) were found to be effective catalysts for this transformation, with PhI(OAc)₂ as the oxidant. nih.gov

The following table presents the optimization of the metal catalyst for the oxidative cyclization to form a 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative. nih.gov

EntryCatalystOxidantSolventYield (%)
1Cu[(CH₃CN)₄ClO₄]PhI(OAc)₂CH₃CN72
2Rh₂(OAc)₄PhI(OAc)₂CH₃CN75
3Mn(OAc)₂PhI(OAc)₂CH₃CN0
4FeCl₂PhI(OAc)₂CH₃CN0
5ZnCl₂PhI(OAc)₂CH₃CN0

Data sourced from a study on the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov

Furthermore, cobalt-catalyzed cascade C-H activation has been reported for the synthesis of 3,3-oxaspirocycles, showcasing another modern approach to these valuable scaffolds. nih.gov

Cascade Ring-Opening and Cyclization Methodologies

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecular architectures like the this compound core from simpler starting materials in a single pot. These processes are characterized by high atom economy and reduced step counts. A proposed mechanism for forming spirooxazolidines involves an initial annulation of an amino alcohol and formaldehyde (B43269) to create an oxazolidine intermediate. This intermediate then condenses with a ketone, forming an iminium species. This species can then react with a copper-activated alkyne, leading to a ring-opening event followed by an intramolecular cyclization to yield the final spirocyclic product. mdpi.com While this specific example leads to N-propargyl spirooxazolidines, the principle of a cascade involving ring formation, iminium ion generation, ring-opening, and subsequent intramolecular cyclization represents a powerful strategy that could be adapted for the synthesis of the this compound scaffold.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The creation of stereochemically pure spirocycles is crucial for their application in medicinal chemistry. Methodologies for achieving this often rely on asymmetric catalysis, chiral auxiliaries, biocatalysis, and chiral resolution.

Chiral Auxiliaries and Asymmetric Catalysis in Spiro Compound Synthesis

Asymmetric synthesis of spirocyclic cores can be achieved through various strategies. One common approach is N-acyliminium spirocyclization. In the synthesis of 1-azaspiro[4.5]-7-decen-2-ones, a chiral succinimide intermediate, derived from L-aspartic acid, is utilized. The stereochemistry is controlled by the bulky dibenzylamino group, which directs the cyclization to occur from the opposite face, resulting in a single diastereomer. clockss.org This method highlights how a chiral auxiliary embedded in the starting material can effectively control the stereochemical outcome of the spirocyclization step.

Enantioselective and Diastereoselective Control in Ring Formation

Achieving enantioselective and diastereoselective control is paramount in synthesizing biologically active molecules. For the related 1-azaspiro[4.5]-7-decen-2-one system, N-acyliminium spirocyclization of γ-pentenyl-γ-hydroxylactams proceeds to give the product as a single diastereomer. clockss.org The stereochemical outcome is dictated by the addition of the alkene to the N-acyliminium ion from the face opposite to the pre-existing stereocenter (a dibenzylamino group), ensuring high diastereoselectivity. clockss.org The relative configuration of the product can be confirmed by spectroscopic methods like NOESY. clockss.org

Biocatalytic Approaches (e.g., Transaminase-mediated synthesis)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds. A notable example is the synthesis of a chiral amine derivative of the 1-oxa-8-azaspiro[4.5]decane core. acs.orgvapourtec.com In this process, a prochiral ketone precursor is subjected to reductive amination using a transaminase enzyme. acs.orgacs.org This enzymatic approach facilitates the direct formation of the desired enantiomer in high yield and excellent enantiomeric excess. vapourtec.comacs.org This method avoids the use of hazardous reagents and often proceeds under mild reaction conditions. acs.org

A study on the synthesis of (R)-tert-Butyl-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate utilized a transaminase to achieve high enantiomeric purity. The key parameters for this biocatalytic reaction are summarized below.

ParameterValue
EnzymeTransaminase
SubstrateBoc-protected-1-oxa-8-azaspiro[4.5]decan-3-one
Amine DonorIsopropylamine-HCl
BufferpH 8 Phosphate buffer
Product(R)-tert-Butyl-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Enantiomeric Excess (ee)97.6%

This interactive table summarizes the key components and outcome of a transaminase-mediated synthesis of a chiral 1-oxa-8-azaspiro[4.5]decane derivative. acs.org

Chiral Resolution Techniques for Spiro[4.5]decane Intermediates

When a stereoselective synthesis is not feasible, racemic mixtures of spirocyclic intermediates can be separated into their constituent enantiomers through chiral resolution. This is often accomplished by forming diastereomeric salts with a chiral resolving agent. For instance, a racemic mixture of tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was resolved using d-pyroglutamic acid. acs.org The desired enantiomer forms a diastereomeric salt that preferentially crystallizes from the solution, allowing for its separation from the other enantiomer. This classical resolution technique remains a viable, albeit sometimes inefficient, method for accessing enantiomerically pure spiro compounds. acs.org

Derivatization Strategies for Functionalizing the this compound Core

Once the core spirocyclic scaffold is synthesized, its functionalization is key to developing analogues with tailored properties. Derivatization can occur at various positions on the ring system. For the related 1-oxa-8-azaspiro[4.5]decane scaffold, synthetic efforts have focused on modifications at the piperidine (B6355638) nitrogen and other positions on the heterocyclic rings to explore structure-activity relationships. nih.gov For example, a series of derivatives were synthesized to act as selective σ1 receptor ligands, demonstrating the utility of this scaffold in developing agents for brain imaging. nih.gov Another study involved systematic modifications of a 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one parent compound, producing analogues with ethyl, methylene (B1212753), dithioketal, and oxime functionalities to assess their activity as M1 muscarinic agonists.

Parent CompoundDerivative Functional Group
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one2-ethyl
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one3-methylene
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one3-dithioketal
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one3-oxime

This interactive table lists examples of derivatization on the 1-oxa-8-azaspiro[4.5]decane core for structure-activity relationship studies.

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Based on synthetic strategies for analogous spirocyclic systems, several approaches can be envisaged.

One common strategy involves the use of starting materials already bearing the desired functional groups, which are then carried through the cyclization sequence to form the spirocyclic core. For instance, in the synthesis of related 1-thia-4-azaspiro[4.5]decan-3-one derivatives, substituted cyclic ketones or amines are often used as precursors. This allows for the introduction of functionalities on the cyclohexane or piperidine ring of the final spiro compound.

Another approach is the direct functionalization of a pre-formed spirocyclic core. For the this compound system, the nitrogen atom at the 1-position presents a key site for derivatization. N-alkylation, N-acylation, or N-arylation reactions could introduce a wide array of substituents. The choice of reagents and reaction conditions would be critical to achieve selective functionalization, especially if other reactive sites are present on the molecule.

For the introduction of functional groups on the carbocyclic portion of the spirocycle, methods such as alpha-halogenation of a ketone precursor followed by nucleophilic substitution could be employed prior to the formation of the oxazolidine ring.

Below is a table summarizing potential functionalization strategies based on methodologies for related compounds:

Functionalization StrategyPotential Reagents and ConditionsTarget Position
N-AlkylationAlkyl halides, reductive amination1-position (Nitrogen)
N-AcylationAcyl chlorides, acid anhydrides1-position (Nitrogen)
N-ArylationAryl halides (e.g., Buchwald-Hartwig amination)1-position (Nitrogen)
Carbonyl Group DerivatizationGrignard reagents, Wittig reaction (on a ketone precursor)2 or 4-position

Functional Group Interconversions on Spirocyclic Frameworks

Functional group interconversions (FGIs) on a pre-existing this compound framework would offer a versatile platform for the late-stage diversification of derivatives. These transformations allow for the conversion of one functional group into another, enabling the synthesis of a library of analogs from a common intermediate.

For example, a ketone functionality on the cyclohexane ring could be reduced to a hydroxyl group, which could then be further derivatized through esterification or etherification. An ester group could be hydrolyzed to a carboxylic acid, which can then be converted to an amide.

A summary of potential functional group interconversions is presented in the table below:

Initial Functional GroupTarget Functional GroupReagents and Conditions
KetoneAlcoholNaBH4, LiAlH4
EsterCarboxylic AcidAcid or base hydrolysis
Carboxylic AcidAmideAmine, coupling agent (e.g., DCC, EDC)
NitrileAmineReduction (e.g., H2/Raney Ni, LiAlH4)
AlkeneAlkaneCatalytic hydrogenation (e.g., H2/Pd-C)

It is important to note that the reactivity of functional groups on the spirocyclic scaffold may be influenced by the stereoelectronic environment of the ring system. Therefore, reaction conditions would need to be carefully optimized to achieve the desired transformations without compromising the integrity of the spirocyclic core.

Advanced Spectroscopic and Structural Characterization of 3 Oxa 1 Azaspiro 4.5 Decane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Oxa-1-azaspiro[4.5]decane compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Proton (¹H) NMR Analysis of Spiro[4.5]decane Protons and Substituents

The ¹H NMR spectrum of a this compound derivative provides a wealth of information. The protons on the cyclohexane (B81311) ring typically appear as a complex series of multiplets in the upfield region, generally between 1.2 and 1.8 ppm, due to extensive spin-spin coupling. The axial and equatorial protons are chemically non-equivalent and will exhibit distinct chemical shifts and coupling constants.

Protons on the oxazolidine (B1195125) ring are more deshielded due to the proximity of the oxygen and nitrogen atoms.

H-2 Methylene (B1212753) Protons : The protons of the CH₂ group adjacent to the nitrogen (C-2) typically resonate in the range of 2.8-3.5 ppm.

H-4 Methylene Protons : The protons of the CH₂ group adjacent to the oxygen (C-4) are further deshielded and can be found between 3.5 and 4.5 ppm.

N-H Proton : If unsubstituted on the nitrogen, the N-H proton signal is often a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

Substituents on the nitrogen atom or the cyclohexane ring will significantly alter the chemical shifts and splitting patterns of nearby protons, providing crucial data for confirming their position.

Table 1: Representative ¹H NMR Chemical Shift Ranges for the this compound Scaffold

Proton Location Typical Chemical Shift (δ, ppm) Multiplicity
Cyclohexane (C6-C10) 1.2 - 1.8 Complex Multiplets
Oxazolidine (C2-H₂) 2.8 - 3.5 Triplet / Multiplet
Oxazolidine (C4-H₂) 3.5 - 4.5 Triplet / Multiplet

Carbon-13 (¹³C) NMR and APT Spectral Studies

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spiro carbon (C-5) is a unique quaternary carbon and its signal is a key identifier, typically appearing in the 70-90 ppm range.

Cyclohexane Carbons (C6-C10) : These aliphatic carbons resonate in the upfield region of the spectrum, usually between 20 and 40 ppm.

Oxazolidine Carbons (C-2, C-4) : The carbons adjacent to the heteroatoms are deshielded, with C-4 (next to oxygen) typically appearing further downfield (60-75 ppm) than C-2 (next to nitrogen, 45-60 ppm).

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons. For the this compound core, APT spectra would show the signals for the five CH₂ groups of the cyclohexane ring and the two CH₂ groups of the oxazolidine ring as positive peaks, while the quaternary spiro carbon (C-5) would appear as a negative peak (in some APT variations) or be absent (in DEPT-135), confirming its identity.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for the this compound Scaffold

Carbon Location Typical Chemical Shift (δ, ppm)
Cyclohexane (C6-C10) 20 - 40
Oxazolidine (C-2) 45 - 60
Oxazolidine (C-4) 60 - 75

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For the this compound core, key characteristic bands include:

N-H Stretch : A moderate to weak, sharp absorption band around 3300-3500 cm⁻¹ is indicative of the secondary amine.

C-H Stretch : Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the sp³ C-H bonds of the cyclohexane and oxazolidine rings.

C-O Stretch : A strong, characteristic band for the ether linkage (C-O-C) of the oxazolidine ring is typically observed in the 1050-1150 cm⁻¹ region. vscht.czmaricopa.edupressbooks.publibretexts.org

C-N Stretch : The stretching vibration of the C-N bond usually appears in the 1020-1250 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibration Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium-Weak
C-H (sp³) Stretch 2850 - 2960 Strong
C-O Stretch 1050 - 1150 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum gives valuable structural clues. For spirocyclic systems like this compound, fragmentation is often initiated by the cleavage of bonds adjacent to the heteroatoms or the spiro center. Common fragmentation pathways for related azaspirocycles involve the cleavage of the cyclohexane ring or the opening of the oxazolidine ring. nih.gov The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the specific derivative being analyzed.

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. This technique is the definitive method for determining bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

For a this compound derivative, X-ray analysis would unambiguously confirm the spirocyclic nature of the molecule. It would reveal the chair conformation of the cyclohexane ring and the envelope or twisted conformation of the oxazolidine ring. Furthermore, if the molecule is chiral due to substitution, crystallographic analysis of a single enantiomer can determine its absolute configuration. Studies on related spiro systems have successfully used this technique to establish stereochemistry, which is crucial for understanding biological activity.

Reactivity and Chemical Transformations of 3 Oxa 1 Azaspiro 4.5 Decane

Oxidation Reactions of the Spirocyclic Core

The oxidation of the 3-oxa-1-azaspiro[4.5]decane system can lead to a range of products, depending on the oxidant and the substitution pattern of the spirocycle. While specific studies on the parent compound are limited, analogous transformations in related spirocyclic systems suggest potential reaction pathways. For instance, oxidation of similar heterocyclic structures has been shown to yield products such as lactams or open-chain compounds through cleavage of the oxazolidine (B1195125) ring. The presence of the tertiary amine and the ether linkage within the spirocyclic core presents two potential sites for oxidative attack.

Further research is necessary to fully elucidate the oxidative profile of this compound and its derivatives, which could lead to the synthesis of novel functionalized molecules.

Reduction Reactions of Cyclic and Exocyclic Functional Groups

The reduction of functional groups attached to the this compound core is a key strategy for the synthesis of diverse derivatives. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane containing a ketone functional group have been synthesized and subsequently modified. While not the exact isomer, the chemical principles of reducing a carbonyl group to a hydroxyl group or a methylene (B1212753) group are broadly applicable.

Common reducing agents and their expected outcomes on substituted this compound systems are outlined in the table below.

Functional GroupReducing AgentExpected Product
Ketone (C=O)Sodium borohydride (B1222165) (NaBH4)Secondary alcohol (-CH(OH)-)
Ester (-COOR)Lithium aluminum hydride (LiAlH4)Primary alcohol (-CH2OH)
Amide (-CONR2)Lithium aluminum hydride (LiAlH4)Amine (-CH2NR2)

These reduction reactions are fundamental in modifying the polarity and biological activity of the parent spirocycle.

Substitution Reactions at Nitrogen and Oxygen Atoms

The nitrogen and oxygen atoms within the this compound ring system are key sites for substitution reactions, allowing for the introduction of a wide array of functional groups.

At the Nitrogen Atom: The secondary amine in the parent this compound is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-sulfonylation. These modifications are crucial for tuning the electronic and steric properties of the molecule.

At the Oxygen Atom: While the oxygen atom is part of an ether linkage and generally less reactive than the nitrogen, reactions involving its cleavage can occur under harsh acidic conditions, leading to ring-opened products.

Electrophilic and Nucleophilic Reactions on Substituted Spiro Systems

The reactivity of substituted this compound systems towards electrophiles and nucleophiles is highly dependent on the nature and position of the substituents.

Electrophilic Reactions: The introduction of an activating group on the cyclohexane (B81311) ring can facilitate electrophilic substitution on the carbocyclic portion of the molecule. Conversely, the heterocyclic ring, particularly the nitrogen atom, can act as a nucleophile and react with various electrophiles.

Nucleophilic Reactions: The presence of an electron-withdrawing group, such as a carbonyl group adjacent to the spiro center, can render the spirocyclic system susceptible to nucleophilic attack. For example, derivatives of 1-oxa-8-azaspiro[4.5]decan-3-one have been shown to undergo various modifications at the carbonyl group.

Hydrolytic Stability and Reactivity Studies

The hydrolytic stability of the this compound ring is a critical factor, particularly for its potential in biological applications. The oxazolidine ring is known to be susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring opening and the formation of the corresponding amino alcohol. The rate of hydrolysis is influenced by the pH of the medium and the nature of the substituents on the ring. nih.gov

Studies on related oxazolidines have shown that they can undergo facile and complete hydrolysis across a wide pH range. nih.gov The stability of the this compound core is therefore a key consideration in the design of derivatives for specific applications.

Ring Opening/Closure Dynamics and Rearrangements

The this compound system can participate in dynamic equilibria involving ring-opening and ring-closure, a phenomenon known as ring-chain tautomerism. This is particularly relevant for oxazolidines derived from the condensation of an amino alcohol with an aldehyde or ketone. The position of this equilibrium is influenced by factors such as solvent, temperature, and the electronic and steric nature of the substituents.

Furthermore, spirocyclic systems can undergo various rearrangement reactions, often catalyzed by acids. These rearrangements can lead to the formation of new ring systems with different connectivity and stereochemistry. While specific studies on the rearrangement of this compound are not extensively documented, the general principles of carbocation-mediated rearrangements in spirocycles suggest that such transformations are plausible and could be exploited for the synthesis of novel molecular architectures.

Computational and Theoretical Investigations of 3 Oxa 1 Azaspiro 4.5 Decane

Molecular Geometry Optimization and Conformational Analysis

The first step in computationally characterizing a molecule like 3-Oxa-1-azaspiro[4.5]decane is to determine its most stable three-dimensional structures, or conformers. Molecular geometry optimization is a computational process that calculates the lowest energy arrangement of atoms in a molecule. For a spirocyclic system, this is not trivial due to the constrained nature of the fused rings.

The this compound scaffold consists of a five-membered oxazolidine (B1195125) ring and a six-membered piperidine (B6355638) ring fused at a spiro carbon atom. Conformational analysis of such systems typically reveals several key features:

Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a low-energy chair conformation, similar to cyclohexane (B81311). However, the presence of the spiro fusion can introduce distortions.

Oxazolidine Ring Conformation: The five-membered oxazolidine ring is typically found in an envelope or twist conformation.

Relative Orientation: The relative orientation of the two rings is a critical factor. For instance, in related spirodioxolans, studies have shown a preference for conformations where the oxygen atom is in a pseudo-axial position relative to the cyclohexane ring, as this minimizes steric strain. semanticscholar.org

Experimental techniques such as single-crystal X-ray crystallography and Nuclear Overhauser Effect (NOE) NMR analyses are often used to validate the computationally predicted geometries. nih.gov For example, studies on spiro[2H-indole-2,4'-piperidine] systems have demonstrated that chemical modifications can act as a "conformational switch," inverting the conformation of the piperidine ring. nih.gov While specific experimental data for the parent this compound is not widely published, the principles derived from similar spiro heterocycles provide a robust framework for predicting its conformational behavior. mdpi.com

Table 1: Predicted Conformational Properties of this compound Rings
Ring SystemPredicted Low-Energy ConformationKey Dihedral Angles (Illustrative)Influencing Factors
PiperidineChair~55-60° (C-C-C-C)Minimization of torsional and angle strain
OxazolidineEnvelope or Twist~0-40° (various)Spiro fusion, lone pair repulsion

Quantum Chemical Calculations (e.g., ab initio, DFT) for Electronic Structure

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics. The two main classes of methods are ab initio and Density Functional Theory (DFT).

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters. mdpi.com Higher-level methods like CAS-SCF are used for more complex electronic systems, such as organic mixed-valence spiro molecules. mdpi.com

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. nih.gov Functionals like B3LYP are popular as they offer a good balance of accuracy and computational cost, making them suitable for predicting the properties of heterocyclic compounds. scimarina.org

These calculations are used to determine a variety of electronic properties for molecules like this compound:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges, revealing the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. rsc.org

Table 2: Illustrative Electronic Properties of a Spiro Heterocycle Calculated via DFT (B3LYP/6-311G(d,p))
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy+1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap7.7 eVIndicator of chemical stability and reactivity
Dipole Moment2.1 DebyeMeasures molecular polarity

Molecular Dynamics Simulations for Conformational Landscapes

While geometry optimization identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe molecular vibrations, rotations, and conformational changes. nih.gov

For a flexible molecule like this compound, MD simulations are essential for exploring its complete conformational landscape . This involves mapping all accessible conformations and the energy barriers that separate them. nih.gov A typical MD study involves:

Placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions.

Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore various shapes.

Analyzing the resulting trajectory to identify the most populated conformational states and the pathways for transitioning between them.

This approach has been successfully used to study other spirocyclic systems. For example, MD simulations of spiro-epoxides, combined with principal component analysis, identified eight distinct conformers, with two chair-like structures being predominant at room temperature. semanticscholar.orgresearchgate.net Such simulations can reveal how the molecule's flexibility and preferred shapes are influenced by its environment, providing crucial information for understanding its interactions with biological targets. rsc.org

In Silico Docking Studies for Receptor/Enzyme Interaction Prediction

Spiro-heterocyclic scaffolds are prevalent in many biologically active compounds. Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane, for instance, have been investigated as potent ligands for muscarinic and sigma-1 receptors. In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a protein receptor or enzyme.

The docking process involves:

Obtaining the 3D structures of both the ligand (from geometry optimization) and the target protein (often from a public database like the Protein Data Bank).

Using a docking algorithm to systematically sample a large number of possible orientations and conformations of the ligand within the protein's binding site.

Employing a scoring function to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. The lower the energy, the more favorable the interaction.

Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for predicting the biological activity of a compound and for guiding the design of new derivatives with improved potency and selectivity. nih.gov

Table 3: Hypothetical Docking Results of a this compound Derivative with a Target Receptor
ParameterValueInterpretation
Binding Energy (kcal/mol)-8.9Indicates a strong, favorable binding interaction.
Hydrogen Bonds2Specific interactions with key amino acid residues (e.g., Asp110, Tyr305).
Interacting ResiduesTyr120, Phe250, Trp301Highlights key amino acids in the binding pocket involved in hydrophobic interactions.
Ligand Efficiency0.41A measure of binding energy per non-hydrogen atom, used to compare compounds of different sizes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Spiro Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.org The fundamental principle is that the structure of a molecule determines its properties, and therefore its activity. QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds. nih.gov

Developing a QSAR model for a class of spiro compounds involves several steps:

Data Set: A series of spiro compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of numerical parameters, or molecular descriptors, are calculated for each molecule. These can describe various aspects of the molecule, including:

Physicochemical properties: LogP (lipophilicity), molar refractivity (size/polarizability).

Topological descriptors: Indices that describe molecular branching and connectivity.

Electronic descriptors: Dipole moment, partial atomic charges.

3D descriptors: Molecular shape and volume.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using statistical validation techniques to ensure it is robust and not due to chance.

QSAR studies on spiro-alkaloids have successfully identified key molecular descriptors that correlate with their antitumor properties, demonstrating the utility of this approach for understanding and optimizing the activity of complex spiro systems. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Models for Spiro Systems
Descriptor ClassExample DescriptorProperty Represented
LipophilicLogPPartitioning between octanol (B41247) and water; membrane permeability.
StericMolar Refractivity (MR)Molecular volume and polarizability.
ElectronicDipole MomentPolarity and charge distribution.
TopologicalWiener IndexMolecular branching and compactness.

Exploration of Biological and Pharmacological Research Applications Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of 3-Oxa-1-azaspiro[4.5]decane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For derivatives of oxa- and thia-azaspiro[4.5]decanes, research has identified key structural modifications that significantly influence their biological activity, particularly in antiviral and receptor-binding applications.

In the context of anti-coronavirus activity, a series of 1-thia-4-azaspiro[4.5]decan-3-ones demonstrated that substitutions at the C-2 and C-8 positions of the spiro ring are critical for efficacy. nih.govnih.gov A methyl group at the C-2 position was found to be essential for inhibitory activity against the human coronavirus 229E; analogs without this methylation were inactive. nih.gov Furthermore, the bulkiness of the substituent at the C-8 position also modulated the antiviral effect. nih.gov The most potent compound from this series, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited an EC₅₀ value of 5.5 µM. nih.govnih.gov

For M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton, systematic modifications of the lead compound 2,8-dimethyl-1-oxa-8-azaspiro nih.govnih.govdecan-3-one revealed important SAR insights. Introducing a 2-ethyl group or a 3-methylene group led to compounds with a preferential affinity for M1 receptors over M2 receptors. nih.gov These modifications also resulted in a desirable separation between potent antiamnesic activity and cholinergic side effects like hypothermia. nih.gov

Interaction Studies with Molecular Targets

Understanding how these spirocyclic compounds interact with specific biological molecules is key to elucidating their mechanisms of action. Research has focused on their binding to proteins, inhibition of enzymes, and modulation of various receptors.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 (σ₁) receptors, which are implicated in various neurological processes. researchgate.netnih.gov These compounds demonstrated a high binding affinity, with inhibition constants (Ki) in the nanomolar range. researchgate.netnih.gov Computational docking studies on related spirothiazolidinones targeting the influenza virus hemagglutinin (HA) protein predicted a binding pocket in the stem region of the HA trimer, overlapping with that of known fusion inhibitors. nih.govnih.gov

While direct enzyme inhibition is a broad field, studies on some spiro compounds have shown such activity. For instance, psammaplysins, which contain a related 1-oxa-3-azaspiro[4.5]decane backbone, have been reported to inhibit mycothiol-S-conjugate amidase, an enzyme involved in the detoxification pathway of Mycobacterium tuberculosis. researchgate.net

The modulation of neuronal receptors is a significant area of investigation for azaspiro[4.5]decane derivatives.

Muscarinic Receptors: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and assessed as M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov While the parent compound showed potent but non-selective activity, derivatives such as the 2-ethyl analogue and the 3-methylene analogue displayed a preferential affinity for M1 over M2 receptors. nih.gov The (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was identified as a partial agonist that preferentially stimulates phosphoinositide hydrolysis via M1 receptors. nih.gov

Sigma-1 Receptors: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity, selective ligands for the sigma-1 (σ₁) receptor. researchgate.netnih.gov A study reported a series of these ligands with nanomolar affinity for σ₁ receptors (Kᵢ = 0.47 - 12.1 nM) and moderate to good selectivity over σ₂ receptors. nih.gov Such compounds are being explored as potential agents for imaging the brain and for therapeutic intervention in neurodegenerative diseases. researchgate.netnih.gov

The table below summarizes the binding affinities of selected 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors.

CompoundSubstituentKᵢ (σ₁) (nM)Selectivity (Kᵢ σ₂ / Kᵢ σ₁)
Derivative 1[Specify from source if available]0.61>2
Derivative 2[Specify from source if available]12.0>44
Compound 8 [Specify from source if available]0.47 - 12.144

Data compiled from published research on sigma-1 receptor ligands. researchgate.netnih.gov

Mechanistic Studies of Biological Activity (e.g., Antiviral, Antimicrobial, Antitumor Properties)

The therapeutic potential of azaspiro[4.5]decane derivatives has been explored across several disease models, with research focusing on the underlying mechanisms of their action.

Antiviral Properties: The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has proven to be a versatile structure for developing antiviral agents. nih.govnih.gov Specific derivatives have shown potent activity against human coronavirus 229E. nih.govnih.gov The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, had an EC₅₀ of 5.5 µM. nih.gov Interestingly, this compound and its analogs were inactive against the influenza virus, despite sharing a scaffold with known influenza fusion inhibitors, highlighting the specificity of their antiviral action. nih.gov

Antitumor Properties: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their in vitro antitumor activities. nih.gov These compounds were tested against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. nih.gov Many of the synthesized compounds showed moderate to potent activity, with one of the most potent derivatives, compound 11h, exhibiting IC₅₀ values of 0.19 µM, 0.08 µM, and 0.15 µM against A549, MDA-MB-231, and HeLa cells, respectively. nih.gov Subsequent studies focused on modifying this scaffold to reduce potential Michael reactivity and thereby lower toxicity while retaining anticancer effects. nih.gov Other research has investigated 1-thia-4-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides, with several compounds showing moderate to high inhibition of liver, prostate, and colorectal cancer cell lines. researchgate.net

The table below presents the in vitro antitumor activity of selected 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.

CompoundIC₅₀ A549 (µM)IC₅₀ MDA-MB-231 (µM)IC₅₀ HeLa (µM)
11h 0.190.080.15
12a >50>50>50

Data represents the concentration required to inhibit 50% of cell growth. nih.gov

A key antiviral mechanism identified for spirothiazolidinone compounds, specifically those with a 1-thia-4-azaspiro[4.5]decane scaffold, is the inhibition of influenza virus entry into host cells. nih.govnih.govresearchgate.net These molecules act as fusion inhibitors by targeting the viral surface glycoprotein (B1211001) hemagglutinin (HA). nih.govnih.gov Mechanistic studies, including hemolysis inhibition assays, have confirmed that these compounds prevent the low pH-induced conformational change in HA that is necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. nih.govresearchgate.net A specific derivative, compound 2c, which has methyl substitutions at positions 2 and 8 of the spiro ring, was identified as a potent inhibitor of influenza A/H3N2 with an EC₅₀ of 1.3 µM. nih.govnih.gov

Effects on Bacterial and Fungal Growth Pathways

Derivatives of the this compound scaffold have been investigated for their potential to inhibit the growth of various bacterial and fungal pathogens. The mechanisms underlying these antimicrobial activities often involve the disruption of essential cellular processes, from cell wall synthesis to protein production.

Some spiro compounds have demonstrated the ability to interfere with the synthesis of crucial components of the fungal cell wall, such as β-(1,3)-glucan and chitin (B13524). nih.govresearchgate.net These polysaccharides are vital for maintaining the structural integrity of the fungal cell, and their inhibition leads to cell lysis and death. nih.govfrontiersin.org The enzymes responsible for the synthesis of these polymers, namely β-(1,3)-glucan synthase and chitin synthase, are therefore key targets for antifungal agents. nih.govresearchgate.net

Another significant mechanism of antifungal action observed with related spiro compounds, such as aspirochlorine, is the potent and selective inhibition of fungal protein synthesis. nih.gov Studies have shown that aspirochlorine can inhibit protein synthesis in intact Candida albicans cells without significantly affecting the synthesis of DNA, chitin, or glucan. nih.gov This selective inhibition of a fundamental cellular process highlights a promising avenue for the development of new antifungal drugs with specific modes of action. nih.gov

In the context of antibacterial activity, research suggests that some spiro compounds may exert their effects by inhibiting essential autocatalytic cycles within the bacterial cell metabolism. arxiv.org The disruption of these core metabolic processes can effectively halt bacterial growth. arxiv.org While the precise pathways affected by this compound derivatives are a subject of ongoing research, the broad structural class of spiro compounds has shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain spiro[aminopyrans-indole] derivatives have exhibited notable inhibitory activity against Staphylococcus aureus. nih.gov

Table 1: Investigated Antimicrobial Mechanisms of Spiro Compounds

Mechanism of Action Target Organism Type Affected Pathway/Component Key Enzymes (if applicable)
Inhibition of Cell Wall Synthesis Fungi β-(1,3)-glucan and Chitin β-(1,3)-glucan synthase, Chitin synthase nih.govresearchgate.net
Inhibition of Protein Synthesis Fungi Protein translation Not fully elucidated, but does not directly involve EF-1 or EF-2 nih.gov
Disruption of Metabolic Cycles Bacteria Essential autocatalytic cycles Varies depending on the specific cycle targeted arxiv.org

Cytotoxic Effects on Cancer Cell Lines and Associated Pathways

The cytotoxic properties of this compound derivatives and related spiro compounds have been evaluated against a variety of human cancer cell lines. Research in this area has not only focused on determining the potency of these compounds but also on elucidating the molecular pathways through which they induce cancer cell death.

A primary mechanism by which many of these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This process is often mediated by the activation of a cascade of cysteine proteases known as caspases. plos.orgnih.gov Specifically, the activation of effector caspases, such as caspase-3, is a central event in the execution phase of apoptosis. plos.orgmdpi.com Some 1-thia-4-azaspiro[4.5]decan-3-one derivatives, for example, have been shown to induce apoptosis through the overexpression of caspase-3. nih.gov The apoptotic cascade can be initiated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family. plos.orgnih.gov An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a common indicator of the engagement of this pathway. nih.gov

Furthermore, some spirocyclohexadienones have been observed to inhibit the migration of cancer cells, a crucial step in metastasis. researchgate.net While the exact mechanism is still under investigation, it appears to be distinct from effects on the cell cycle, suggesting an alternative pathway for their anticancer activity. researchgate.net The induction of reactive oxygen species (ROS) and subsequent DNA damage have also been implicated in the cytotoxic mechanisms of some spiro derivatives. plos.orgnih.gov

Table 2: Cytotoxic Effects and Associated Pathways of Spiro[4.5]decane Derivatives on Cancer Cell Lines

Compound Derivative Class Cancer Cell Line(s) Observed Effect Associated Pathway(s)
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones Triple-negative breast cancer (TNBC) Inhibition of cell migration, induction of apoptosis researchgate.net Apoptotic pathways, potentially independent of cell cycle arrest researchgate.net
1-Thia-4-azaspiro[4.5]decan-3-ones Pancreatic cancer (Panc-1) Apoptosis induction nih.gov Caspase-3 overexpression, increased Bax/Bcl-2 ratio nih.gov
Di-spiropyrrolizidino oxindoles Colorectal carcinoma (HCT116) Apoptosis induction, cell cycle arrest at G1 phase plos.org ROS generation, mitochondrial pathway, upregulation of Bax and caspases-3 and -9 plos.org
Dispiropiperazines Colon cancer (SW480) Cell cycle arrest at G2/M phase, apoptosis, necrosis, DNA damage nih.gov M phase arrest, disruption of mitotic spindle positioning nih.gov

Biosynthetic Pathways of Naturally Occurring Spiro[4.5]decane Analogues

The structural complexity of naturally occurring spiro[4.5]decane analogues suggests intricate biosynthetic pathways for their formation. While the specific pathways for all such compounds are not fully elucidated, research into related natural products provides a framework for understanding their biogenesis. Many of these compounds are believed to originate from primary metabolites through a series of enzymatic reactions, including cyclizations and rearrangements.

One proposed biosynthetic route for the 1-oxa-3-azaspiro[4.5]decane backbone, particularly in marine sponges, is thought to derive from bromotyrosine precursors. researchgate.net This pathway likely involves oxidative dearomatization and subsequent intramolecular cyclization to form the characteristic spirocyclic system. researchgate.net

In many natural products, the formation of the spiro[4.5]decane core is a key step that often involves a cyclization reaction catalyzed by specific enzymes. Terpene cyclases, for instance, are known to catalyze the complex cyclization of linear isoprenoid precursors into a wide variety of cyclic, including spirocyclic, structures. semanticscholar.org The biosynthesis of spiro[4.5]decane sesquiterpenes is a notable example where these enzymes play a crucial role. nih.gov

Polyketide synthases (PKSs) are another major class of enzymes involved in the biosynthesis of a diverse array of natural products. nih.gov These large, multifunctional enzymes assemble complex carbon skeletons from simple acyl-CoA precursors. nih.gov In some cases, the polyketide chain produced by a PKS can undergo intramolecular cyclization reactions, potentially catalyzed by dedicated cyclase domains or other enzymes, to form spirocyclic structures. The biosynthesis of spirolaxine, for example, involves a type III polyketide synthase. researchgate.net

The formation of the spiro center often involves an intramolecular carbon-carbon bond formation. This can be achieved through various enzymatic strategies, including Diels-Alder-type cycloadditions, Michael additions, and radical-mediated cyclizations. nih.govresearchgate.net Oxidative cyclization, often catalyzed by heme-dependent enzymes like cytochrome P450s, is another powerful mechanism for forging new ring systems in natural product biosynthesis. nih.gov These enzymes can generate reactive radical intermediates that subsequently undergo regioselective cyclization to form the spirocyclic core. nih.gov

Table 3: Enzymes and Precursors in the Biosynthesis of Spiro Compounds

Enzyme Class Precursor(s) Key Reaction Type Resulting Core Structure
Terpene Cyclases Isoprenoid pyrophosphates (e.g., FPP) Cationic cyclization cascade Spiro[4.5]decane sesquiterpenes semanticscholar.orgnih.gov
Polyketide Synthases (PKSs) Acyl-CoA units (e.g., acetyl-CoA, malonyl-CoA) Claisen condensation and intramolecular cyclization Polyketide-derived spirocycles nih.govresearchgate.net
Oxidoreductases (e.g., P450s) Various (e.g., bromotyrosines, polyketides) Oxidative radical formation and cyclization Spiro[4.5]decane and other spirocycles researchgate.netnih.gov

Advanced Applications and Research Paradigms in Chemical Science

3-Oxa-1-azaspiro[4.5]decane as a Versatile Synthetic Building Block

The this compound framework is a key structural motif found in a variety of biologically active compounds and serves as a valuable building block in synthetic chemistry. Its defined three-dimensional structure makes it an attractive starting point for the synthesis of more complex molecules. The biosynthesis of the 1-oxa-3-azaspiro[4.5]decane backbone is a proposed pathway in the formation of certain marine natural products, highlighting its relevance in nature. researchgate.net This natural occurrence underscores the importance of developing efficient synthetic routes to access this scaffold for further medicinal study and development. researchgate.net

In process and medicinal chemistry, accessing specific derivatives of the oxa-azaspiro[4.5]decane ring system is a significant goal. For instance, synthetic routes have been explored to generate templates like 1-oxa-8-azaspiro[4.5]decan-3-amine, which can then be used for further chemical elaboration. acs.org The development of technologies such as continuous flow chemistry has been applied to the synthesis of these scaffolds to enable safer and more scalable production, bypassing the limitations of traditional batch chemistry, particularly when energetic intermediates are involved. acs.org The utility of such spirocyclic building blocks lies in their ability to provide access to underexplored regions of chemical space, offering a three-dimensional module for constructing innovative molecular scaffolds. sigmaaldrich.com By starting with a rigid and well-defined core like this compound, chemists can introduce functional groups with precise spatial orientations, which is crucial for designing molecules that interact specifically with biological targets.

Development of Spiro[4.5]decane Scaffolds as Rigid Templates in Molecular Design

Spirocyclic scaffolds, including the spiro[4.5]decane system, are of increasing interest in medicinal chemistry and drug discovery due to their unique structural properties. researchgate.netacs.org A primary advantage of these scaffolds is their inherent rigidity and three-dimensional architecture. researchgate.net Unlike flat, aromatic systems which have limited conformational possibilities, the spirocyclic core holds appended functional groups in precise and predictable orientations. This pre-organization can be highly beneficial for binding to biological targets like proteins and enzymes. researchgate.net

The rigidity of the spiro[4.5]decane framework helps to minimize the entropic penalty upon binding to a receptor. researchgate.net When a flexible molecule binds to a target, it loses conformational freedom, which is energetically unfavorable. A rigid molecule has already paid much of this energetic cost, potentially leading to higher binding affinities. This structural feature has driven the increased adoption of methods to access spirocyclic scaffolds in pharmaceutical research. researchgate.net

Furthermore, the three-dimensional nature of spirocycles provides well-defined exit vectors for substituents. sigmaaldrich.com This allows medicinal chemists to systematically explore the chemical space around the core scaffold, optimizing interactions with the target protein while fine-tuning physicochemical properties. sigmaaldrich.comacs.org The spiro[4.5]decane skeleton, therefore, serves as a robust template for designing novel therapeutics with improved potency and selectivity. researchgate.net

Integration into Radioligand Design for Receptor Mapping in Preclinical Research

The oxa-azaspiro[4.5]decane scaffold has been successfully integrated into the design of radioligands for positron emission tomography (PET), a powerful non-invasive imaging technique used in preclinical research to visualize and quantify biological processes. researchgate.netnih.govnih.gov Derivatives of this scaffold have been developed as selective ligands for the sigma-1 (σ1) receptor, a protein implicated in various neurological disorders and expressed in several types of tumors. researchgate.netmdpi.com

Researchers have synthesized and evaluated a series of 1-oxa-8-azaspiro[4.5]decane derivatives, demonstrating that this core structure can be modified to achieve high affinity and selectivity for the σ1 receptor. researchgate.netnih.gov For PET imaging, these ligands are labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]). nih.gov For example, a fluorinated derivative of 1,4-dioxa-8-azaspiro[4.5]decane, [¹⁸F]5a, was developed and showed specific binding to σ1 receptors both in vitro and in vivo. nih.govacs.org

Biodistribution and PET imaging studies in mouse models have confirmed that these radioligands can cross the blood-brain barrier and accumulate in regions with high densities of σ1 receptors. nih.gov Furthermore, in tumor xenograft models, these radiotracers have shown high accumulation in cancerous tissues, which could be significantly reduced by pretreatment with a blocking agent, confirming the specificity of the binding. nih.govacs.org These findings establish the oxa-azaspiro[4.5]decane scaffold as a viable platform for developing novel PET imaging agents for receptor mapping in the brain and for oncological applications. researchgate.netacs.org

Properties of Oxa-Azaspiro[4.5]decane-Based Radioligands for Sigma-1 (σ1) Receptors
CompoundCore Scaffoldσ1 Receptor Affinity (Ki, nM)Selectivity (Ki(σ2)/Ki(σ1))ApplicationReference
Compound 81-Oxa-8-azaspiro[4.5]decane0.47 - 12.1 (for series)2 - 44 (for series)Candidate for brain imaging agent nih.gov
[¹⁸F]5a1,4-Dioxa-8-azaspiro[4.5]decane5.430Tumor imaging agent nih.govacs.org

Potential in Materials Science Research (excluding specific material properties)

In materials science, particularly in the field of organic electronics, there is significant interest in developing molecules that form stable amorphous glasses rather than crystalline solids. researchgate.net The "spiro concept" has emerged as a key strategy to achieve this. acs.org This design principle involves connecting two π-conjugated systems through a central, sp³-hybridized spiro atom. researchgate.net The resulting molecule has a rigid, three-dimensional, and often perpendicular structure. acs.org

This unique architecture offers several advantages for materials research. The sterically demanding nature of spiro compounds effectively suppresses intermolecular interactions that lead to crystallization. acs.org This allows for the formation of morphologically stable, high-quality amorphous films, which are crucial for the performance and longevity of devices like organic light-emitting diodes (OLEDs). researchgate.netacs.org The spiro linkage contributes to a high glass transition temperature (Tg), enhancing the thermal stability of the material. acs.org

While much of the research has focused on frameworks like spirobifluorene, the underlying principles are broadly applicable. acs.orgacs.org The rigid spiro[4.5]decane skeleton represents a valuable structural motif that could be incorporated into novel materials. By attaching electronically active units to this spiro core, it is possible to design new compounds for exploration in organic optoelectronics and other advanced materials applications where morphological stability is a key requirement. researchgate.net

Role in Probe Development for Biological Systems

The development of fluorescent probes for imaging biological systems is a rapidly advancing field, and spirocyclization has become a fundamental mechanism for designing highly sensitive "off/on" probes. nih.govnih.gov Many of these probes are based on fluorophores like rhodamines and silicon-rhodamines (SiR) that can exist in two states: a closed, non-fluorescent spirocyclic form and an open, highly fluorescent zwitterionic form. nih.govlubio.chwiley.com

The spirocyclic "off" state is typically hydrophobic and cell-permeable, allowing the probe to enter live cells. nih.govlubio.ch The key design feature is a trigger mechanism, where the probe is engineered to react with a specific biological target, such as an enzyme, a reactive oxygen species, or a specific cellular structure. nih.govnih.gov This interaction causes the spirocycle to open, switching the fluorescence to the "on" state. nih.gov This activation mechanism provides a very high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target molecule, minimizing background signal. nih.gov

The this compound moiety represents a potential spirocyclic component that can be incorporated into such probe designs. Its structure is suitable for creating the switchable lactone/lactam-type systems often used in rhodamine-based probes. By functionalizing the this compound core with a fluorophore on one side and a target-reactive group on the other, it could serve as the central control unit in novel biological probes for live-cell imaging and diagnostics. nih.govmdpi.com

Future Directions and Emerging Research Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. For the 3-oxa-1-azaspiro[4.5]decane framework, future research is geared towards methodologies that minimize waste, avoid harsh reagents, and reduce the number of synthetic steps.

Key research thrusts include:

Multicomponent Reactions (MCRs): These reactions offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. An eco-friendly, three-component [2+2+2] cycloaddition reaction has been developed to construct diversified 3-oxa-1-azaspiro[4.5]dec-1-en-4-ones. This metal-free reaction proceeds with high atom economy, representing a significant advancement in sustainable synthesis. The principles of MCRs are being explored to create intricate spiro architectures efficiently.

Catalyst-Free and Green Conditions: The development of reactions that proceed under mild, catalyst-free conditions is a major goal. For instance, catalyst-free three-component approaches for related spiro heterocycles have been shown to be highly practical, offering step-, time-, and cost-effectiveness. The use of ionic liquids as organocatalysts, often in conjunction with microwave assistance, is another promising avenue for the green synthesis of spiro compounds.

Domino and Tandem Reactions: Cascade reactions, where multiple bond-forming events occur in a single operation, are highly sought after. A diastereoselective gold and palladium relay catalytic tandem cyclization has been successfully used to produce the related 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. This strategy involves the generation of a furan-derived azadiene followed by a [2+4] cycloaddition.

MethodologyKey FeaturesExample System
Three-Component [2+2+2] Cycloaddition Eco-friendly, metal-free, high atom economy, good yields and diastereoselectivity.3-Oxa-1-azaspiro[4.5]dec-1-en-4-ones
Au/Pd Relay Catalytic Tandem Cyclization Diastereoselective, proceeds under mild conditions.Dearomatic 2-Oxa-7-azaspiro[4.5]decane derivatives
Multicomponent Domino Reactions Organocatalyzed by ionic liquids, microwave-assisted, green synthesis.General Spiro Compounds

Advanced Stereochemical Control in Complex Spiro[4.5]decane Architectures

The biological activity of spirocyclic compounds is often critically dependent on their stereochemistry. Therefore, the ability to control the precise three-dimensional arrangement of atoms during synthesis is paramount. Future research will focus on developing more sophisticated methods for stereocontrol.

Emerging strategies in this area include:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the spirocyclic core is a major area of investigation.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral spiro framework. For example, 1-azaspiro[4.5]-7-decen-2-one, a core structure in several alkaloids, has been synthesized from L-asparagine and L-aspartic acid.

Auxiliary-Mediated Synthesis: Chiral auxiliaries can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. The modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary has been employed in the synthesis of spirocyclic amino acids, allowing for the isolation of pure stereoisomers whose absolute configurations were confirmed by X-ray crystallography.

Achieving stereodivergent synthesis, where any desired stereoisomer can be accessed from a common precursor, remains a significant but important challenge.

Deeper Elucidation of Structure-Function Relationships at the Molecular Level

Understanding how the specific structural features of this compound derivatives relate to their biological function is crucial for the rational design of new therapeutic agents and functional molecules. The inherent rigidity of the spirocyclic scaffold makes these compounds excellent probes for studying molecular interactions.

Future research will concentrate on:

Systematic SAR Studies: The synthesis of focused libraries of analogues to systematically probe the structure-activity relationship (SAR). Derivatives of 1-oxa-3-azaspiro[4.5]decan-2-one have been identified as NPY Y5 receptor antagonists, indicating their potential for treating eating disorders.

Mechanism of Action Studies: Investigating the precise molecular targets and mechanisms by which these compounds exert their biological effects. For example, research on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives aims to reduce their Michael reactivity to lower biotoxicity while preserving antitumor activity against various cancer cell lines.

Biophysical Techniques: Employing techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to visualize and understand the binding interactions between spirocyclic ligands and their biological targets, such as G protein-coupled receptors (GPCRs).

Compound ClassBiological Function/ApplicationResearch Focus
1-Oxa-3-azaspiro[4.5]decan-2-one derivativesNPY Y5 receptor antagonistsTreatment of eating disorders
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivativesAntitumor agentsReducing Michael reactivity to decrease toxicity
Spiro[4.5]-decan-2-onesOdorantsStructure-Odor Correlation

Exploration of Underexplored Reactivity Profiles

Discovering and developing novel chemical transformations is essential for expanding the synthetic toolkit available for constructing and modifying the this compound system. This involves exploring the reactivity of both the core scaffold and the functional groups that can be incorporated into it.

Areas ripe for exploration include:

Novel Cycloaddition Strategies: Moving beyond traditional methods to explore unconventional cycloaddition reactions. The aforementioned [2+2+2] cycloaddition is a prime example of harnessing unique reactivity to build the desired spirocyclic system.

Tandem Reactions: Designing complex cascade reactions that form multiple rings or install several functional groups in a single, efficient process. The tandem cyclization of enynamides exemplifies such an approach for a related isomer.

Post-Synthetic Modification: Developing methods to selectively functionalize the spirocyclic core after its initial construction, allowing for the rapid generation of diverse analogues for biological screening. A key area of interest is the controlled modification of Michael acceptor reactivity in related systems to fine-tune their biological profiles.

Computational Design and Prediction of Novel Spirocyclic Derivatives

In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry can accelerate the discovery process by predicting the properties of new molecules, guiding synthetic efforts, and providing insight into reaction mechanisms and biological interactions.

Future directions in this domain involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other first-principles calculations to investigate the transition states and intermediates of reactions that form spirocycles. This allows for a deeper understanding of the reaction mechanism and helps in optimizing reaction conditions.

Virtual Screening and Library Design: Employing computational analysis to explore the vast chemical space of possible spirocyclic compounds. By using 3D structural descriptors (such as Fsp3 value), researchers can prioritize the synthesis of compounds with desirable drug-like properties.

Predicting Bioactivity: Developing and refining quantitative structure-activity relationship (QSAR) models and molecular docking simulations to predict the biological targets and potency of novel this compound derivatives before they are synthesized. Computational analysis can confirm molecular geometry and help understand how the rigid spiro framework interacts with protein targets.

Conclusion

Summary of Key Research Progress on 3-Oxa-1-azaspiro[4.5]decane Systems

Direct research progress on the this compound framework is currently nascent. The scientific focus has predominantly been on its isomers, where the arrangement of the oxygen and nitrogen heteroatoms within the spirocyclic system differs. For instance, extensive research has been conducted on:

1-Oxa-8-azaspiro[4.5]decanes: These compounds have been synthesized and evaluated as potent M1 muscarinic agonists, which are of interest for treating cognitive decline in conditions like Alzheimer's disease. nih.gov Derivatives have also been developed as selective ligands for sigma-1 receptors, with potential applications in positron emission tomography (PET) imaging for neurological disorders. nih.gov

1-Oxa-3-azaspiro[4.5]decanes: The biosynthesis of this isomeric backbone has been proposed in the context of marine natural products known as psammaplysins, which exhibit a range of biological activities. researchgate.net

1-Thia-4-azaspiro[4.5]decanes: Sulfur-containing analogues have been synthesized and screened for antiviral properties, with some derivatives showing inhibitory activity against human coronavirus replication. nih.gov

This progress in related isomeric systems highlights the potential of the oxa-azaspiro[4.5]decane core in generating biologically active molecules. The specific stereochemistry and electronic properties conferred by the 3-oxa-1-aza arrangement could offer novel biological activities, but this remains a hypothesis pending further investigation. The current state of research is largely defined by the existence of the dione (B5365651) derivative, which serves as a starting point for future synthetic exploration.

Outlook on the Continued Academic Relevance and Impact of Spiro[4.5]decane Chemistry

The broader field of spiro[4.5]decane chemistry continues to be a vibrant and impactful area of academic and industrial research. The rigid, three-dimensional nature of the spirocyclic core is highly desirable in modern drug design, as it allows for precise spatial orientation of functional groups, potentially leading to higher binding affinity and selectivity for biological targets. researchgate.net This concept, often termed "escaping flatland," moves away from traditional planar aromatic structures towards more complex, saturated scaffolds that better mimic the shapes of natural substrates and binding pockets. researchgate.net

The academic relevance of spiro[4.5]decane systems is evident in their application across various therapeutic areas:

Neuroscience: As seen with isomers of the target compound, these scaffolds are valuable for developing ligands for central nervous system receptors. nih.govnih.gov

Infectious Diseases: The spiro core is a versatile template for creating novel antiviral and antimicrobial agents. nih.gov

Oncology: Spirocyclic structures are increasingly being incorporated into enzyme inhibitors and other anticancer agents. rsc.org

The impact of spiro[4.5]decane chemistry extends beyond medicinal applications into fields like materials science and fragrance chemistry. researchgate.net The continued development of novel synthetic methodologies, including asymmetric and multicomponent reactions, is making these complex structures more accessible. clockss.org

For the specific this compound system, the future lies in establishing robust synthetic routes to the parent compound and its derivatives. This would enable the exploration of its chemical space and a systematic evaluation of its biological properties. The rich chemistry of its isomers provides a strong rationale for investigating this underexplored scaffold, which may hold unique properties and unlock new therapeutic possibilities.

Q & A

Q. What are the key synthetic strategies for constructing the 3-Oxa-1-azaspiro[4.5]decane core?

The synthesis of this compound derivatives often employs cyclization and rearrangement cascades. A notable method involves the alkylation of pyrrolidine enamines followed by ring closure, as seen in analogous spiro systems like 7-azaspiro[4.5]decane derivatives . Gold(I)-catalyzed cyclization/semipinacol rearrangement of 1,6-enynes has also been used to access spiro scaffolds with high regioselectivity . For heteroatom substitution (e.g., sulfur or nitrogen), modifications to the spiro ring require careful optimization of reaction conditions to preserve stereochemical integrity .

Q. How is the IUPAC nomenclature applied to spiro compounds like this compound?

The IUPAC naming prioritizes seniority of heteroatoms and ring size. For example, in this compound, oxygen (oxa) and nitrogen (aza) are assigned positions based on their seniority and the numbering of the spiro junction. The parent hydrocarbon (decane) is determined by the total carbon count across both rings, with the smaller ring (4-membered) numbered first . Confirmation of nomenclature requires cross-referencing with IUPAC Provisional Recommendations to resolve ambiguities in heteroatom placement .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC, is essential for assigning spiro junction connectivity and heteroatom positions . Liquid chromatography/tandem mass spectrometry (LC/MS/MS) is used to confirm molecular weight and detect metabolites, especially in studies involving in vivo models . X-ray crystallography further validates stereochemistry and ring conformation in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity in this compound derivatives?

SAR studies for GPCR targets (e.g., 5-HT1A_{1A}R) reveal that heteroatom substitutions in the spiro ring significantly affect affinity. For instance, replacing oxygen with sulfur in 1,4-dioxa-spiro[4.5]decane reduces α1_1-adrenergic receptor binding but retains 5-HT1A_{1A}R agonism . Computational docking studies (e.g., molecular dynamics simulations) can predict binding modes by comparing ligand-receptor interactions across homologs. Experimental validation via radioligand displacement assays is critical to resolve contradictory affinity data .

Q. What metabolic pathways are observed in spiro compounds, and how do they impact in vivo efficacy?

In rat hepatocyte models, this compound derivatives undergo oxidative deamination of the piperidine ring, forming keto acid metabolites detectable via LC/MS/MS . Metabolic stability can be enhanced by introducing electron-withdrawing groups (e.g., trifluoromethoxy) on aromatic substituents, which reduce cytochrome P450-mediated oxidation. Pharmacokinetic studies must account for interspecies variability in metabolite profiles .

Q. How can enantioselective synthesis address chirality challenges in spiro derivatives?

Chiral resolution of racemic mixtures (e.g., via enzymatic hydrolysis or chiral chromatography) is often required for spiro compounds with multiple stereocenters . For example, tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was resolved using enantiopure reagents, confirmed by polarimetry and X-ray crystallography . DFT calculations aid in predicting enantiomer stability and transition-state geometries during asymmetric catalysis .

Q. What statistical methods are appropriate for analyzing contradictory biological data in spiro compound studies?

One-way ANOVA with post-hoc multiple comparisons (e.g., Tukey’s test) is recommended for dose-response assays to identify significant differences in receptor binding or cytotoxicity . For conflicting in vitro/in vivo results (e.g., neuroprotection vs. metabolic instability), hierarchical linear modeling (HLM) can account for nested variables like cell type or animal strain .

Data Contradiction Analysis

  • Example: Discrepancies in α1_1-adrenergic receptor affinity between sulfur-substituted spiro derivatives and their oxygen analogs .
    • Resolution: Perform competitive binding assays under standardized conditions (pH, temperature) to rule out assay artifacts. Molecular docking can identify steric clashes caused by sulfur’s larger van der Waals radius .
  • Example: Variability in metabolite profiles across species .
    • Resolution: Use humanized liver models or recombinant CYP enzymes to validate metabolic pathways before clinical translation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.